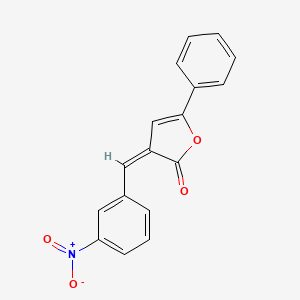![molecular formula C14H12N2O2S B4984271 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as Naptumomab estafenatox or E25, and it has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of immune cell activity. This compound has been shown to activate natural killer cells and enhance their cytotoxic activity against tumor cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various tumor cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation and improve immune function in animal models.
実験室実験の利点と制限
One of the main advantages of using 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an immunomodulatory agent. This compound has been shown to enhance the activity of natural killer cells and other immune cells, which can be useful for studying the immune response to various diseases. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dosage and duration of treatment.
将来の方向性
There are several future directions for research on 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione. One area of interest is the development of more potent and selective analogs of this compound for use as immunomodulatory agents. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Conclusion
In conclusion, 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biological activities, including immunomodulatory, anti-inflammatory, and antitumor effects. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound. Overall, 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione is a promising compound that warrants further investigation for its potential use in the treatment of various diseases.
合成法
The synthesis of 3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 1-naphthylamine with thiazolidine-2,4-dione in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can then be purified and characterized using various analytical techniques.
科学的研究の応用
3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biological activities, including immunomodulatory, anti-inflammatory, and antitumor effects. As a result, it has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
特性
IUPAC Name |
3-[(naphthalen-1-ylamino)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-13-8-19-14(18)16(13)9-15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTOKVFRQQCYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)



![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)
![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)